5-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide
Overview
Description
5-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H9Cl2N3O3 and its molecular weight is 338.1 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is 337.0020965 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Antimicrobial Activities
- Research has explored the synthesis and chemistry of related compounds with significant antitumor activity, highlighting their potential as novel broad-spectrum antitumor agents. For example, compounds have been developed with curative activity against specific types of leukemia, suggesting a pathway for drug development targeting cancer cells (Stevens et al., 1984).
- Synthesized compounds have demonstrated antimicrobial activities, indicating their utility in combating bacterial and fungal growth. This suggests the compound's potential application in developing new antibacterial and antifungal treatments (Akbari et al., 2008).
Chemical Synthesis and Structural Studies
- The rearrangement and synthesis of related compounds, involving isocyanate carboxamide intermediates, contribute to a deeper understanding of chemical processes that can be applied in creating novel substances with potential therapeutic uses (Azizian et al., 2000).
- Docking studies and crystal structure analysis of tetrazole derivatives provide insights into the molecular interactions of these compounds with biological targets, which is crucial for the design of drugs with specific actions (Al-Hourani et al., 2015).
Chemo- and Radioprotective Properties
- The compound UTL-5g, related to the query, has been studied for its protective effects against cisplatin and radiation, offering promising avenues for mitigating side effects in cancer therapy. Such compounds can significantly impact the development of supportive care medications in oncology (Zhang et al., 2014).
Herbicidal and Antipathogenic Potential
- The synthesis and herbicidal activity of isoxazole derivatives have shown significant preemergent and postemergent activity against various weeds, indicating the compound's potential use in agricultural settings (Hamper et al., 1995).
- Research into thiourea derivatives has revealed their antipathogenic activity, especially against biofilm-forming pathogens, suggesting an important application in addressing antibiotic resistance (Limban et al., 2011).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3/c1-7-4-13(19-21-7)17-14(20)11-6-12(22-18-11)8-2-3-9(15)10(16)5-8/h2-6H,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIXBDLTXGSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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